Abiesinol F

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

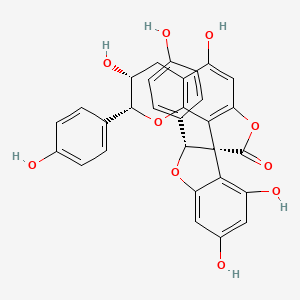

Abiesinol F is a naturally occurring flavonoid found in the leaves and bark of A. balsamea (balsam fir). It is a member of the flavonoid family and has been studied for its potential therapeutic effects. This compound has been found to possess anti-inflammatory, antioxidant, anti-tumor, anti-bacterial, and anti-viral properties. It has also been studied for its potential to reduce oxidative stress and to improve cardiovascular health.

Applications De Recherche Scientifique

Activité anti-inflammatoire

L’Abiesinol F a été identifié comme ayant des propriétés anti-inflammatoires significatives. Cela est particulièrement pertinent dans le développement de traitements pour les maladies inflammatoires chroniques telles que l’arthrite, l’asthme et les maladies inflammatoires de l’intestin. La capacité du composé à moduler la réponse immunitaire et à inhiber la production de cytokines pro-inflammatoires en fait un candidat prometteur pour des recherches et un développement de médicaments supplémentaires {svg_1}.

Potentiel anticancéreux

Des recherches ont montré que l’this compound présentait des activités anticancéreuses. Il a été démontré qu’il induisait l’apoptose dans les cellules cancéreuses et inhibait la croissance tumorale. Cela est crucial pour le développement de nouveaux agents chimiothérapeutiques plus sélectifs et ayant moins d’effets secondaires que les traitements actuels {svg_2}.

Stéréochimie et conception de médicaments

La configuration stéréochimique unique de l’this compound permet d’explorer de nouvelles voies en matière de conception de médicaments. Comprendre sa structure 3D et la façon dont elle interagit avec les cibles biologiques peut conduire à la synthèse de nouveaux composés présentant des profils pharmacologiques améliorés {svg_3}.

Identification de la source naturelle

L’identification des sources naturelles de l’this compound est essentielle pour les efforts de récolte durable et de conservation. Elle a également des implications pour l’industrie nutraceutique, où la demande de compléments de santé d’origine naturelle est en croissance {svg_4}.

Élucidation de la voie biosynthétique

L’élucidation des voies biosynthétiques de l’this compound peut fournir des informations sur les processus métaboliques des plantes qui le produisent. Ces connaissances sont précieuses pour les applications biotechnologiques, telles que l’ingénierie métabolique et la biologie synthétique {svg_5}.

Techniques d’isolement et de purification

Les progrès des techniques d’isolement et de purification de l’this compound sont cruciaux pour son application dans la recherche scientifique. Des échantillons de haute pureté sont nécessaires pour des études précises, et des méthodes d’extraction efficaces peuvent réduire les coûts et accroître l’accessibilité pour les chercheurs {svg_6}.

Mécanisme D'action

Target of Action

Abiesinol F is a spiro-biflavonoid isolated from the bark of Abies sachalinensis It’s known that this compound and its related compounds exhibit potent inhibitory effects on the activation of nitric oxide (no) donors, which are often used as a primary screening test for anti-tumor initiators .

Mode of Action

It’s known that drugs generally work by binding to a receptor, which is a cellular component that the drugs bind to and produce cellular action . The interaction between a drug and its receptor can cause downstream signaling . In the case of this compound, it’s known to exhibit potent inhibitory effects on the activation of nitric oxide (NO) donors .

Biochemical Pathways

It’s known that this compound exhibits anti-tumor-initiating activity This suggests that it may affect pathways related to tumor initiation and growth

Pharmacokinetics

It’s known that these properties play a crucial role in a drug’s bioavailability . The route of administration, the drug’s interaction with the body, and the body’s processing of the drug all contribute to its pharmacokinetic properties .

Result of Action

This compound has shown remarkable anti-tumor-initiating activity in in vivo tests . This suggests that the molecular and cellular effects of this compound’s action may be related to the inhibition of tumor initiation and growth.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as light, temperature, humidity, soil fertility, and salinity can affect the synthesis of secondary metabolites in plants . Therefore, these factors could potentially influence the action of this compound.

Analyse Biochimique

Biochemical Properties

Abiesinol F plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in reducing oxidative damage in cells. Additionally, this compound binds to certain proteins that are involved in cell signaling pathways, thereby modulating their activity .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the Nrf2 pathway, leading to the upregulation of antioxidant genes. This activation helps in protecting cells from oxidative stress. Furthermore, this compound has been shown to inhibit the NF-κB pathway, which is involved in inflammatory responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of certain kinases involved in cell proliferation, thereby exerting anti-proliferative effects. Additionally, this compound can modulate gene expression by binding to transcription factors and altering their activity. This modulation results in changes in the expression of genes involved in oxidative stress responses and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as -20°C, for several months. Its stability may decrease over time, leading to reduced efficacy. Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in reducing oxidative stress and inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, it may exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal models. Therefore, it is essential to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, this compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further conjugated and excreted. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound has been observed to localize in the mitochondria, where it can modulate mitochondrial function and reduce oxidative stress. Additionally, this compound can be directed to the nucleus, where it can influence gene expression by interacting with transcription factors .

Propriétés

IUPAC Name |

(2R,2'R,3S,3'R)-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)spiro[2H-1-benzofuran-3,9'-3,4-dihydro-2H-furo[2,3-h]chromene]-8'-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)26-21(36)11-18-19(34)12-23-25(27(18)40-26)30(29(37)39-23)24-20(35)9-17(33)10-22(24)38-28(30)14-3-7-16(32)8-4-14/h1-10,12,21,26,28,31-36H,11H2/t21-,26-,28-,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDNBGULZNCSNB-QCWIYXSRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC3=C2C4(C(OC5=CC(=CC(=C54)O)O)C6=CC=C(C=C6)O)C(=O)O3)O)C7=CC=C(C=C7)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC3=C2[C@@]4([C@H](OC5=CC(=CC(=C54)O)O)C6=CC=C(C=C6)O)C(=O)O3)O)C7=CC=C(C=C7)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.